![molecular formula C11H9F3N4OS2 B2385214 2-[(5-アミノ-1,3,4-チアゾール-2-イル)スルファニル]-N-[4-(トリフルオロメチル)フェニル]アセトアミド CAS No. 763125-98-0](/img/structure/B2385214.png)
2-[(5-アミノ-1,3,4-チアゾール-2-イル)スルファニル]-N-[4-(トリフルオロメチル)フェニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound features a thiadiazole ring, which is known for its versatility and ability to interact with biological targets.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiadiazole ring is particularly useful in the design of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, it has shown urease inhibitory activity, which could be useful in the treatment of certain bacterial infections.
Medicine
The compound has been investigated for its anticancer properties. Thiadiazole derivatives are known to interact with various biological targets, making them promising candidates for the development of new anticancer drugs.
Industry
In the agricultural industry, thiadiazole derivatives are used in the development of herbicides and pesticides due to their ability to inhibit specific enzymes in plants.
作用機序
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The compound shows more favorable interactions with the active site which confirm its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .
Result of Action
The inhibition of urease by this compound can potentially disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of urease is critical for colonization of this bacterium .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, at pH values less than 3.0, the peak potential of the compound shows independence to the variation in pH . .
生化学分析
Cellular Effects
Given the known properties of thiadiazole derivatives, it is likely that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Transport and Distribution
Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. The reaction conditions often require heating and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: : The amine group on the thiadiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: : Reducing agents such as tin chloride or iron powder with hydrochloric acid are commonly employed.
Substitution: : Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of N-alkyl or N-acyl derivatives.
類似化合物との比較
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: : This compound is structurally similar but has a tert-butyl group instead of a trifluoromethyl group.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES): : This compound is also a thiadiazole derivative and is known for its potent antitumor activity.
Uniqueness
The presence of the trifluoromethyl group in 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide enhances its lipophilicity and stability, making it more effective in crossing cellular membranes and interacting with biological targets compared to similar compounds without this group.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4OS2/c12-11(13,14)6-1-3-7(4-2-6)16-8(19)5-20-10-18-17-9(15)21-10/h1-4H,5H2,(H2,15,17)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDWIRIIKMIGRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763125-98-0 |
Source


|
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2385131.png)
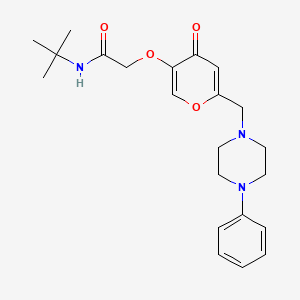
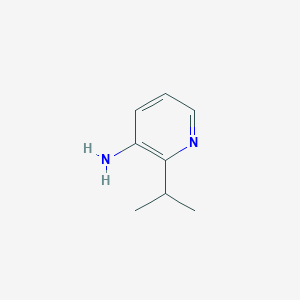
![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B2385136.png)
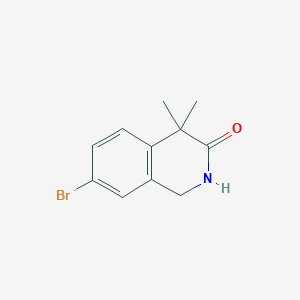
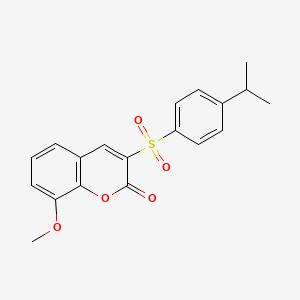
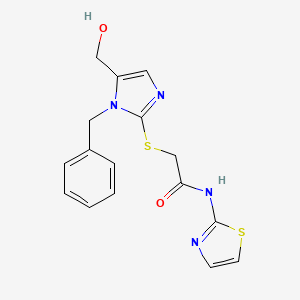
![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)
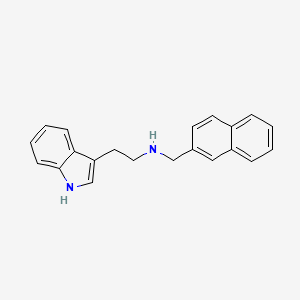

![tert-butyl3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylatehydrochloride](/img/structure/B2385144.png)
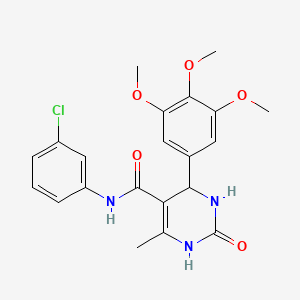

![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)
